Pacidamycins are derived from the fermentation of certain actinomycetes, specifically Streptomyces species. The classification of pacidamycins falls under the category of nonribosomal peptide antibiotics, which are synthesized via nonribosomal peptide synthetases (NRPS). This classification highlights their biosynthetic pathway, which does not involve ribosomal translation but rather a modular assembly process that allows for structural diversity and specificity in antibiotic properties .
The synthesis of pacidamycin 2 involves complex biosynthetic pathways characterized by nonribosomal peptide synthesis. Key steps in the synthesis include:
The molecular structure of pacidamycin 2 is characterized by a unique uridine-derived moiety linked to a peptide backbone. Key features include:
Pacidamycin 2 participates in various chemical reactions that underscore its antibiotic properties:
The mechanism through which pacidamycin 2 exerts its antibacterial effects primarily involves:
Pacidamycin 2 exhibits several notable physical and chemical properties:
The applications of pacidamycin 2 extend beyond basic antibacterial activity:
Pacidamycin 2 belongs to the uridyl peptide antibiotic family, characterized by a complex hybrid architecture that merges nucleoside and peptide chemistry. Its structure features a cis-enamide linkage connecting a modified uridine moiety to a branched peptide chain containing several nonproteinogenic amino acids [4] [5]. This scaffold exhibits two distinctive chain reversals—unprecedented in ribosomal peptides—enabled by β-amino linkages and ureido bonds [5].
The peptidyl backbone incorporates 2S,3S-diaminobutyric acid (DABA) as a central branching point, with its β-amino group linked to an N-terminal alanine residue and its α-amino group connected to a C-terminal ureido dipeptide (Ala-Phe) [4] [9]. The DABA residue is enzymatically methylated at the β-nitrogen by a dedicated S-adenosylmethionine (SAM)-dependent methyltransferase (PacV) during biosynthesis [4]. Additional noncanonical residues include meta-tyrosine (m-Tyr), introduced by the adenylation enzyme PacW, which activates this aromatic amino acid for incorporation [4] [6].
A 3′-deoxy-4′,5′-enaminouridine unit is attached via a cis-enamide bond to the carboxyl group of DABA [4] [7]. This linkage results from a specialized condensation reaction catalyzed by the stand-alone condensation (C) domain enzyme PacI, which couples the fully assembled peptidyl chain (tethered to carrier protein PacH) with the 5′-amino group of the uridine derivative [4]. The enamide configuration is critical for target binding and antibiotic activity [4] [9].
The C-terminus features a ureido dipeptide (Ala₄-Phe₅) formed by an ATP-grasp enzyme (PacO) that catalyzes carbamate formation between Ala₄ and Phe₅ [4] [5]. This motif creates the second chain reversal:
Table 1: Structural Components of Pacidamycin 2
Region | Structural Features | Biosynthetic Enzymes |
---|---|---|
Nucleoside | 3′-Deoxy-4′,5′-enaminouridine | Nucleoside tailoring enzymes |
Central Branch | N-Methyl-2S,3S-diaminobutyric acid (DABA) | PacP (Adenylation), PacV (Methylation) |
N-Terminal Chain | L-Alanine₁ → DABA₃ (β-linkage) | PacU (Adenylation), PacH (Carrier) |
C-Terminal Chain | Ureido-bonded Ala₄-Phe₅ dipeptide linked to α-amino of DABA₃ | PacO (ATP-grasp), PacD (Condensation) |
Pacidamycin 2 has the empirical formula C₃₉H₄₉N₉O₁₂, confirmed by high-resolution mass spectrometry [7] [10]. Its molecular weight is 835.86 g/mol [8] [10]. This mass aligns with the incorporation of nine nitrogen atoms (from peptide bonds, ureido group, and nucleobase) and twelve oxygen atoms (from carboxylates, hydroxyls, carbonyls, and the uridine ring) [7].
The structure exhibits extensive hydrogen-bonding potential:
Experimental and calculated physicochemical parameters indicate high polarity:
Table 2: Summary of Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₃₉H₄₉N₉O₁₂ | Defines elemental composition and isotopic distribution |
Molecular Weight | 835.86 g/mol | Impacts solubility, crystallization, and mass spectrometric detection |
Hydrogen Bond Donors | 9 | Influences solubility, crystal packing, and target interactions |
Hydrogen Bond Acceptors | 15 | Dictates water solubility and membrane permeability |
Rotatable Bonds | 17 | Affects conformational flexibility and entropic penalties in target binding |
Topological Polar Surface Area | 294.09 Ų | Predicts poor passive diffusion across lipid membranes |
Calculated LogP (XLogP3) | -3.8 | Confirms extreme hydrophilicity and limited partitioning into organic phases |
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